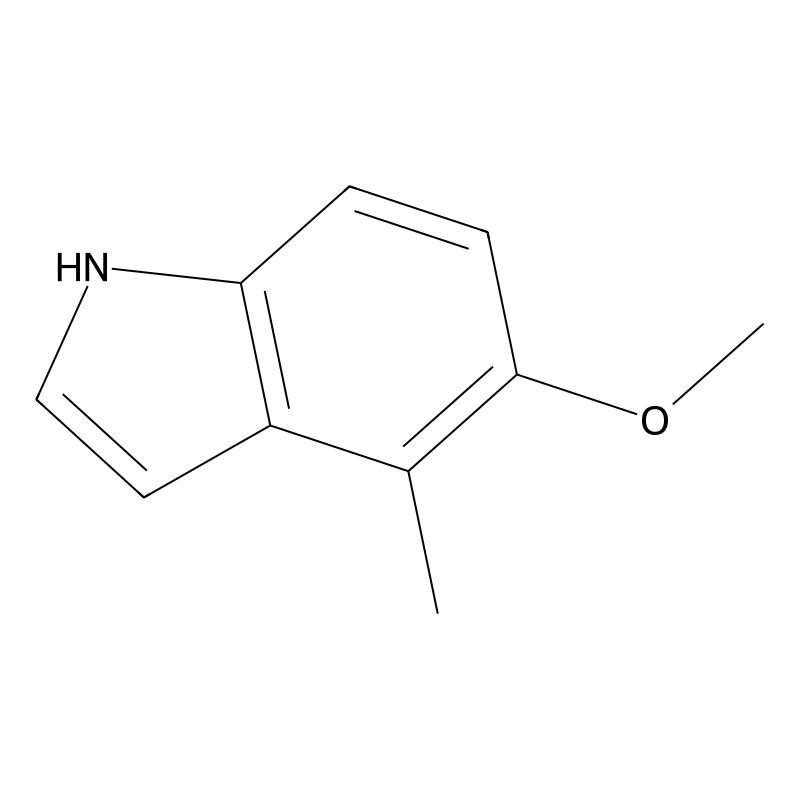

5-methoxy-4-methyl-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Identity

5-methoxy-4-methyl-1H-indole is a heterocyclic molecule. Heterocyclic molecules contain atoms from different elements in their rings. In this case, the molecule contains carbon, hydrogen, nitrogen, and oxygen. 5-methoxy-4-methyl-1H-indole is specifically classified as an indole. Indoles are a class of organic compounds with a bicyclic structure, जिसमें एक बेंजीन रिंग (benzene ring) एक पाइरロール रिंग (pyrrole ring) से जुड़ी होती है (in which a benzene ring is fused to a pyrrole ring). PubChem:

Research Applications

- Pharmaceutical development: Indoles are a privileged scaffold in medicinal chemistry, meaning their structure serves as a foundation for designing new drugs. Researchers may investigate if 5-methoxy-4-methyl-1H-indole has properties that could be beneficial for drug development. ScienceDirect

- Organic synthesis: Indoles are valuable intermediates in organic synthesis, meaning they can be used as building blocks to create more complex molecules. Researchers may explore using 5-methoxy-4-methyl-1H-indole in the synthesis of other molecules of interest. Organic Letters

5-Methoxy-4-methyl-1H-indole is a compound belonging to the indole family, characterized by a methoxy group at the fifth position and a methyl group at the fourth position of the indole ring. Its molecular formula is , and it has a molecular weight of approximately 175.20 g/mol. The compound exhibits a unique structure that contributes to its reactivity and biological properties.

- Electrophilic Substitution: The methoxy group activates the indole ring, allowing for electrophilic substitution at positions 2, 3, and 7. This reactivity is enhanced compared to unsubstituted indoles .

- Condensation Reactions: It can participate in Mannich reactions or Vilsmeier-Haack reactions, forming various derivatives .

- Halogenation: The compound can react with halogens, particularly at positions that are ortho or para to the methoxy group, leading to halogenated derivatives .

Research indicates that 5-methoxy-4-methyl-1H-indole exhibits various biological activities:

- Antimicrobial Properties: Studies have shown that this compound has significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains .

- Antioxidant Activity: The presence of the methoxy group contributes to its antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

- Potential Neuroprotective Effects: Some studies suggest that indole derivatives may have neuroprotective effects, although specific research on this compound is limited.

Several methods have been developed for synthesizing 5-methoxy-4-methyl-1H-indole:

- Methylation of Indole: Starting from 4-methylindole, methylation can be performed using methyl iodide in the presence of a base such as potassium carbonate.

- Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate aldehydes and indoles under acidic conditions .

- Cyclization Reactions: Utilizing cyclization methods with suitable precursors allows for the formation of this indole derivative efficiently .

5-Methoxy-4-methyl-1H-indole has several applications:

- Pharmaceuticals: Due to its biological activity, it is being investigated for potential use in drug development.

- Organic Synthesis: It serves as an important building block in organic synthesis for creating more complex molecules.

- Research: Used in studies related to indole chemistry and its derivatives, contributing to the understanding of their properties and applications.

Interaction studies involving 5-methoxy-4-methyl-1H-indole have focused on its binding affinity with various biological targets:

- Molecular Docking Studies: These studies reveal potential interactions with enzymes and receptors, indicating possible therapeutic applications.

- Inhibition Studies: Research has demonstrated that this compound can inhibit certain bacterial enzymes, further supporting its antimicrobial properties .

Several compounds share structural similarities with 5-methoxy-4-methyl-1H-indole. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methoxyindole | Methoxy group at position 5 | Lacks methyl substitution at position 4 |

| 4-Methylindole | Methyl group at position 4 | No methoxy group present |

| 6-Methoxyindole | Methoxy group at position 6 | Different reactivity patterns compared to 5-methoxy variant |

| 7-Methoxyindole | Methoxy group at position 7 | Exhibits different biological activities |

Uniqueness of 5-Methoxy-4-Methyl-1H-Indole

The combination of both methoxy and methyl groups in specific positions enhances the reactivity and biological activity of this compound compared to its analogs. This unique substitution pattern allows for diverse chemical transformations and potential therapeutic applications not found in other similar compounds.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant